N'-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]OXY}-2-THIOPHENECARBOXIMIDAMIDE
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Overview
Description
N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety, a butanoyl linker, and a thiophene carboximidamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the preparation of the phthalimide intermediate, which can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Butanoyl Linker: The phthalimide intermediate is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-phthalimide derivative.
Coupling with Thiophene Carboximidamide: The final step involves the coupling of the butanoyl-phthalimide derivative with 2-thiophenecarboximidamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide moiety can be reduced to phthalamide or phthalic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene carboximidamide group may also play a role in binding to receptors or other biomolecules, modulating their function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: A precursor in the synthesis of the target compound.
N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide: Another phthalimide derivative with different biological activities.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione:
Uniqueness
N’-{[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-thiophenecarboximidamide is unique due to its combination of a phthalimide moiety, a butanoyl linker, and a thiophene carboximidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c18-15(13-7-4-10-25-13)19-24-14(21)8-3-9-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-2,4-7,10H,3,8-9H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITWBNISEGQTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)ON=C(C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)O/N=C(/C3=CC=CS3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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